molecular formula C11H7Cl2NO3 B1469199 3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid CAS No. 4402-75-9

3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

Cat. No.: B1469199
CAS No.: 4402-75-9
M. Wt: 272.08 g/mol
InChI Key: FXSFOUNJWRTJRZ-UHFFFAOYSA-N
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Description

3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their wide range of biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. This particular compound features a dichlorophenyl group, which can enhance its biological activity and stability.

Biochemical Analysis

Biochemical Properties

3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The interaction between this compound and CDK2 involves binding to the active site of the enzyme, thereby preventing its activity and leading to cell cycle arrest.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In human breast adenocarcinoma cell lines (MCF-7), this compound has demonstrated cytotoxic effects with an IC50 of 42.30 µM . This compound also affects the expression of genes involved in cell proliferation and apoptosis, leading to reduced cell viability and increased cell death.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with CDK2, for example, involves binding to the enzyme’s active site, thereby inhibiting its activity and causing cell cycle arrest . Additionally, this compound has been shown to modulate the activity of other enzymes and proteins, further influencing cellular processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound’s stability may decrease, leading to reduced efficacy in biochemical assays. In in vitro studies, this compound has shown consistent effects on cell viability and enzyme inhibition over extended periods . Long-term exposure to the compound can result in sustained inhibition of target enzymes and prolonged effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. In animal studies, threshold effects have been observed, where a specific dosage is required to achieve the desired biochemical effects . Toxicity studies have shown that high doses of this compound can cause adverse effects such as liver damage and altered metabolic function.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of metabolites that may have different biochemical properties and effects. The interaction of this compound with metabolic enzymes can also affect metabolic flux and alter metabolite levels in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, influencing its activity and function. The distribution of this compound within tissues can also affect its efficacy and toxicity, with higher concentrations in specific tissues potentially leading to localized effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. The subcellular distribution of this compound can also affect its interactions with other biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dichlorobenzoyl chloride with methyl isocyanate, followed by cyclization with a suitable base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts such as palladium or copper may be used to facilitate the cyclization process. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichlorophenylpiperazine: A compound with similar dichlorophenyl group but different core structure.

    Oxaprozin: An oxazole derivative with anti-inflammatory properties.

    Mubritinib: A tyrosine kinase inhibitor with an oxazole core.

Uniqueness

3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid is unique due to its specific combination of a dichlorophenyl group and an oxazole core, which imparts distinct biological activities and chemical properties. This combination makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-(2,3-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO3/c1-5-8(11(15)16)10(14-17-5)6-3-2-4-7(12)9(6)13/h2-4H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSFOUNJWRTJRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C(=CC=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Reactant of Route 2
3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Reactant of Route 3
3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Reactant of Route 4
3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Reactant of Route 5
3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Reactant of Route 6
3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

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